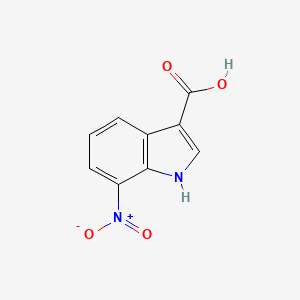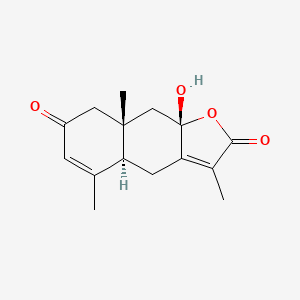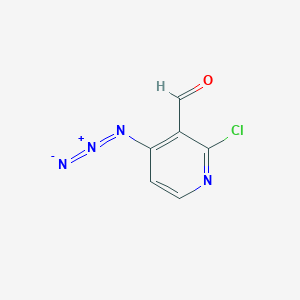
tert-Butyl cis-4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl cis-4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate (TBMPC) is an organic compound belonging to the class of piperidines. It is a white crystalline solid that is soluble in water and miscible with organic solvents. TBMPC is a versatile compound that has been used in a variety of applications, including synthesis, catalysis, and drug development. In
Wissenschaftliche Forschungsanwendungen
Tert-Butyl cis-4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a ligand for asymmetric catalysis, and as a reagent for the synthesis of various compounds. It has also been used in the development of drugs, such as antifungal agents, and in the synthesis of polymers. Furthermore, it has been used as a model compound to study the structure and reactivity of piperidines.
Wirkmechanismus
The mechanism of action of tert-Butyl cis-4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate is not entirely understood. However, it is believed to act as a proton acceptor, allowing for the formation of hydrogen bonds between molecules. Furthermore, it is thought to be able to form complexes with metal ions, which can then be used to catalyze reactions. Additionally, it is believed to be able to form intramolecular hydrogen bonds, which can stabilize the structure of the molecule.
Biochemical and Physiological Effects
tert-Butyl cis-4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have antifungal and anti-inflammatory properties. Additionally, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. Furthermore, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
The use of tert-Butyl cis-4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate in laboratory experiments has several advantages. It is a relatively inexpensive and accessible compound, and it is relatively easy to synthesize. Additionally, it is a versatile compound that can be used in a variety of applications. However, there are some limitations to the use of tert-Butyl cis-4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate in laboratory experiments. It is not water soluble and can be difficult to work with in aqueous solutions. Additionally, it is not stable in the presence of acids or bases, and it is sensitive to light and heat.
Zukünftige Richtungen
There are a variety of potential future directions for the use of tert-Butyl cis-4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate. It could be used to develop more effective drugs, such as antifungal agents and anti-inflammatory drugs. Additionally, it could be used to develop new catalysts for organic synthesis. Furthermore, it could be used to study the structure and reactivity of piperidines and other organic compounds. Finally, it could be used to develop polymers with unique properties.
Synthesemethoden
Tert-Butyl cis-4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate can be synthesized by a variety of methods. One common method is the reaction of tert-butyl alcohol with piperidine-1-carboxylic acid in the presence of a base catalyst, such as sodium hydroxide. The reaction proceeds in two steps, with the first step forming an intermediate product and the second step forming the final product. The reaction is typically carried out at room temperature and the reaction time can vary depending on the desired yield.
Eigenschaften
IUPAC Name |
tert-butyl (3R,4S)-4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-5-9(8-14)10(7-13)16-4/h9-10,14H,5-8H2,1-4H3/t9-,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSHOXKNFUGGDA-UWVGGRQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)OC)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)OC)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl3-Methoxy-4-hydroxymethylpiperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 7-amino-1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1142648.png)




![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1142665.png)
![6-Methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1142666.png)